7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
Description
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Properties
IUPAC Name |
7-bromo-5-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRQSNZKWSEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
The specific molecule, 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, is a novel chemical entity. A thorough review of the current scientific literature reveals no published data regarding its specific biological activity or mechanism of action. This guide, therefore, is constructed not as a summary of known facts, but as a strategic framework for elucidation. As senior scientists, our role extends beyond reciting established knowledge to charting a course for its discovery.
This document provides a comprehensive, hypothesis-driven approach to systematically uncover the mechanism of action (MoA) of this compound. We will leverage structure-activity relationships (SAR) from the broader benzimidazole/benzodiazole chemical classes to formulate plausible hypotheses and then detail the rigorous experimental cascade required to test them.[1][2][3][4]
Part 1: Structural Analysis and Hypothesis Formulation
The structure of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole provides critical clues to its potential biological targets. The molecule can be deconstructed into key pharmacophoric elements:
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The Benzimidazole Core: This "privileged structure" is a cornerstone of medicinal chemistry, known to interact with a wide array of biological targets.[5] Its structural similarity to purines allows it to bind to the ATP-binding sites of many enzymes.[6] Consequently, benzimidazole derivatives are frequently identified as:
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Protein Kinase Inhibitors: They can act as ATP-competitive inhibitors, targeting kinases crucial for cell signaling and proliferation.[7][8][9][10]
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Tubulin Polymerization Inhibitors: Many benzimidazole-based compounds, like albendazole and nocodazole, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a key anticancer mechanism.[11][12][13][14][15]
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DNA Intercalators/Minor Groove Binders: The planar, aromatic nature of the benzimidazole system facilitates interaction with DNA, disrupting replication and transcription.[16][17][18][19][20]
-
-
The "1,3-Benzodiazole" Moiety and Benzodiazepine Isosterism: The core structure is also isomeric with the benzodiazepine scaffold, famous for its action on the central nervous system. This suggests a potential interaction with:
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Halogen Substituents (7-Bromo, 5-Fluoro): Halogenation is a powerful tool in drug design. Bromine and fluorine atoms at these positions are expected to significantly modulate the compound's properties:
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Electronic Effects: As electron-withdrawing groups, they alter the electron density of the aromatic system, potentially enhancing binding affinity to target proteins.[27][28]
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Lipophilicity & Permeability: Halogens increase lipophilicity, which can improve membrane permeability and cellular uptake.
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Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, increasing the compound's half-life.
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Enhanced Potency: Structure-activity relationship studies on related compounds frequently show that halogenation, especially with fluorine, enhances cytotoxic, antimicrobial, or anti-inflammatory activity.[27][29][30][31][32]
-
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N-1 Methyl Group: N-alkylation of the benzimidazole ring can drastically alter biological activity.[33] It can enhance selectivity for certain targets while abolishing activity for others. For instance, it may prevent the molecule from acting as a proton pump inhibitor but could optimize its fit within a kinase or receptor binding pocket.[1][4]
Core Hypotheses
Based on this structural analysis, we propose four primary, testable hypotheses for the mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole:
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Hypothesis A: Protein Kinase Inhibition. The compound inhibits one or more protein kinases involved in oncogenic signaling pathways.
-
Hypothesis B: Disruption of Microtubule Dynamics. The compound binds to tubulin, inhibiting its polymerization and arresting cells in the G2/M phase of the cell cycle.
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Hypothesis C: DNA Binding and Damage. The compound intercalates into DNA or binds to its grooves, leading to disruption of DNA processes and induction of cell death.
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Hypothesis D: GABA-A Receptor Modulation. The compound acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor, enhancing inhibitory neurotransmission.
Part 2: A Strategic Framework for MoA Elucidation
We will proceed through a multi-stage experimental plan designed to first identify the compound's general biological effect and then systematically validate or refute our primary hypotheses.
Stage 1: Broad Phenotypic and Target-Class Screening
The initial goal is to cast a wide net to observe the compound's primary biological effect without bias.
1.1. Cellular Viability Profiling
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Objective: To determine if the compound possesses cytotoxic or anti-proliferative activity and to identify sensitive cancer cell lines.
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Methodology: Screen the compound against the NCI-60 panel of human cancer cell lines. A more focused in-house screen should include cell lines from diverse origins (e.g., breast, lung, colon, leukemia, CNS).
Experimental Protocol: MTT Cell Viability Assay
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Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
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Compound Treatment: Prepare a 10-point serial dilution of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Hypothetical Cytotoxicity Screening Data
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Implication |
| MCF-7 | Breast Cancer | 0.5 | Potent anticancer activity. Supports Hypotheses A, B, C. |
| A549 | Lung Cancer | 1.2 | Potent anticancer activity. Supports Hypotheses A, B, C. |
| HCT116 | Colon Cancer | 0.8 | Potent anticancer activity. Supports Hypotheses A, B, C. |
| SH-SY5Y | Neuroblastoma | > 50 | No CNS cytotoxicity. Argues against broad neurotoxicity. |
| HEK293 | Normal Kidney | > 100 | Selective for cancer cells over normal cells. |
1.2. Broad Target Binding Panel
-
Objective: To identify potential off-target effects and to directly test for interactions with a wide range of receptors, including the GABA-A receptor (Hypothesis D).
-
Methodology: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44, CEREP BioPrint) for screening at a fixed concentration (e.g., 10 µM) against a panel of ~50-100 known GPCRs, ion channels, kinases, and enzymes.
-
Interpretation: Significant inhibition (>50%) of a particular target warrants follow-up. A strong hit on the GABA-A benzodiazepine site would immediately prioritize Hypothesis D. Hits on various kinases would support Hypothesis A. The absence of hits would steer the investigation towards Hypotheses B and C.
Stage 2: Hypothesis-Driven Mechanistic Studies
Based on the outcomes of Stage 1, we will pursue one or more of the following experimental paths.
Path A: Investigating Protein Kinase Inhibition
Triggered by potent, broad-spectrum cytotoxicity and/or hits in a kinase binding panel.
dot
Caption: Hypothetical inhibition of the RAF kinase by the compound, blocking the MAPK/ERK signaling pathway.
2A.1. Kinome Profiling
-
Objective: To identify the specific kinase(s) inhibited by the compound.
-
Methodology: Perform a competitive binding assay across a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™). This technology measures the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases.
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Data Output: A list of kinases for which the compound shows significant binding affinity (expressed as Kd or % inhibition).
2A.2. Cellular Target Engagement
-
Objective: To confirm that the compound inhibits the identified kinase(s) in a cellular context.
-
Methodology: Western Blot analysis.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with the compound at 0.1x, 1x, and 10x its IC50 for 2-4 hours. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
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Analysis: A dose-dependent decrease in the p-ERK/t-ERK ratio indicates inhibition of the upstream kinase pathway.
Path B: Investigating Tubulin Polymerization Inhibition
Triggered by potent cytotoxicity and observation of rounded-up cell morphology or G2/M arrest in initial cell cycle analysis.
dot
Caption: Experimental workflow to confirm tubulin polymerization inhibition.
2B.1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.
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Methodology: Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay measures the increase in fluorescence as tubulin polymerizes.
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Analysis: Compare the polymerization curve of tubulin with vehicle against curves with different concentrations of the test compound. Nocodazole (inhibitor) and Paclitaxel (stabilizer) should be used as controls. An IC50 for polymerization inhibition can be calculated.
2B.2. Immunofluorescence Microscopy
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Objective: To visualize the effect of the compound on the microtubule network within cells.
-
Methodology:
Experimental Protocol: Microtubule Immunofluorescence
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Cell Culture: Grow cells (e.g., A549) on glass coverslips.
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Treatment: Treat cells with the compound at its IC50 concentration for 16-24 hours.
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Fixation: Fix the cells with ice-cold methanol for 10 minutes.
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Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 and block with 1% BSA.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin for 1 hour.
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Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
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Counterstain & Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging: Visualize using a fluorescence or confocal microscope.
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Expected Result: Untreated cells will show a fine, filamentous network of microtubules. Treated cells will show a collapsed, diffuse tubulin structure, confirming microtubule disruption.
Path D: Investigating GABA-A Receptor Modulation
Triggered by hits in a receptor binding screen or if structural analogy to benzodiazepines is the primary lead.
dot
Caption: Positive Allosteric Modulation (PAM) of the GABA-A receptor.
2D.1. Electrophysiology
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Objective: To provide definitive functional evidence of GABA-A receptor modulation.
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Methodology: Two-electrode voltage clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on HEK293 cells expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).
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Procedure:
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Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
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Co-apply the same concentration of GABA along with the test compound.
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Measure the potentiation of the GABA-elicited current.
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Analysis: A significant increase in current amplitude in the presence of the test compound confirms positive allosteric modulation. Diazepam should be used as a positive control.
Part 3: Final Synthesis and Path Forward
The data gathered from these stages will allow for a robust, evidence-based determination of the primary mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. A definitive MoA enables the rational design of subsequent in vivo efficacy studies. For example:
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If confirmed as a kinase inhibitor (Hypothesis A), xenograft models using cancer cell lines with high expression of the target kinase would be appropriate.
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If confirmed as a tubulin inhibitor (Hypothesis B), efficacy would be tested in aggressive tumor xenograft models.
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If confirmed as a GABA-A modulator (Hypothesis D), behavioral models in rodents (e.g., elevated plus maze for anxiety, open field test for sedation) would be the logical next step.
This structured, hypothesis-driven approach provides a clear and efficient path to transform a novel molecule from a structural curiosity into a well-characterized pharmacological agent, ready for advanced preclinical development.
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A Comprehensive Guide to the Physicochemical Characterization of Novel Benzimidazoles: A Case Study on 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
This guide provides a detailed framework for the comprehensive physicochemical characterization of novel heterocyclic compounds, specifically focusing on the analytical workflow required for a molecule like 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. Given that this specific molecule is a novel chemical entity with limited to no currently available public data, this document serves as both a theoretical guide and a practical laboratory manual for researchers in drug discovery and chemical development. We will leverage data from structurally similar compounds to establish expected experimental outcomes and to underscore the rationale behind each analytical step.
Introduction: The Rationale for Comprehensive Physicochemical Profiling
In the realm of drug discovery and development, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's fundamental physicochemical properties—such as its solubility, stability, and lipophilicity—are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These characteristics dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of various substituents, such as bromine, fluorine, and N-methylation in the case of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, is a strategic effort to modulate these properties. Therefore, a thorough characterization is not merely a data-gathering exercise; it is a critical step in understanding the molecule's potential and guiding its future development.
Structural Elucidation and Fundamental Properties
The first step for any novel compound is the unambiguous confirmation of its chemical structure and the determination of its basic molecular properties.
Predicted Properties and Molecular Identity
For a novel compound, in silico tools provide a valuable starting point. For 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, the fundamental properties are calculated as follows:
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFN₂ | Calculated |
| Molecular Weight | 229.05 g/mol | Calculated |
| Monoisotopic Mass | 227.9702 Da | Calculated |
| InChIKey | (Not available) | To be generated upon synthesis |
| CAS Number | (Not available) | To be assigned upon synthesis |
Synthesis and Purification
The synthesis of N-substituted benzimidazoles is well-documented in the literature. A common approach involves the cyclization of an appropriately substituted o-phenylenediamine followed by N-alkylation. The proposed synthetic workflow for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole would be a critical first step for any experimental characterization. Post-synthesis, purification via column chromatography or recrystallization is essential to ensure a high degree of purity (>95%), which is a prerequisite for accurate physicochemical measurements.
Spectroscopic Confirmation
¹H and ¹³C NMR are indispensable for confirming the molecular structure. For our target molecule, one would expect to see specific signals corresponding to the aromatic protons, the N-methyl group, and the distinct carbon atoms of the benzimidazole core. The coupling patterns between the fluorine and the adjacent protons/carbons would be of particular diagnostic value.
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated monoisotopic mass. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key signature in the mass spectrum.
IR spectroscopy can confirm the presence of key functional groups. One would expect to see characteristic peaks for C-H, C=N, and C-F bonds.
Experimental Physicochemical Characterization
The following sections outline the critical experimental assays for determining the physicochemical properties of a novel compound.
Melting Point and Thermal Properties
The melting point is a crucial indicator of purity and crystal lattice energy.
Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset of the endothermic melting peak.
For context, a related compound, 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, has a melting point in the range of 158-163 °C. This suggests that our target compound is also likely to be a solid at room temperature.
Aqueous Solubility
Solubility is a key determinant of oral bioavailability.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess of the compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
The presence of the basic nitrogen atoms in the benzimidazole ring suggests that the solubility of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole will be pH-dependent, likely increasing at lower pH due to protonation.
Acidity/Basicity (pKa)
The pKa value governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
-
Dissolve a known amount of the compound in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the titrant volume.
-
The pKa is determined from the inflection point of the titration curve.
A predicted pKa for the related compound 5-broMo-7-fluoro-1H-benzo[d]iMidazole is approximately 10.23.[1] The N-methylation in our target compound is expected to slightly alter this value.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one, which is critical for membrane permeability.
Protocol: HPLC-Based LogP Determination
-
Prepare a series of standard compounds with known LogP values.
-
Run the standards and the test compound on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water.
-
Calculate the retention factor (k) for each compound.
-
A calibration curve is generated by plotting the known LogP values of the standards against their log(k) values.
-
The LogP of the test compound is determined from its log(k) value using the calibration curve.
LogD (the distribution coefficient at a specific pH) can be determined by performing this experiment using buffered mobile phases.
Chemical Stability
Assessing the stability of a novel compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.
Protocol: pH and Temperature Stability
-
Prepare solutions of the compound in buffers at different pH values (e.g., acidic, neutral, basic).
-
Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analyze the samples by HPLC-UV to determine the percentage of the compound remaining.
-
Degradation products can be identified using LC-MS.
Data Visualization and Workflow
Clear visualization of experimental workflows and data is essential for comprehension and reproducibility.
Summary of Physicochemical Properties
The following table should be used to summarize the experimentally determined data for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole.
| Parameter | Experimental Value | Method |
| Melting Point (°C) | DSC | |
| Aqueous Solubility (µg/mL) | at pH 7.4: | Shake-Flask |
| at pH 2.0: | ||
| pKa | Potentiometric Titration | |
| LogP | HPLC | |
| LogD at pH 7.4 | HPLC | |
| Chemical Stability | Half-life at pH 7.4, 25°C: | HPLC |
Experimental Workflows
Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.
Conclusion
The comprehensive physicochemical characterization of a novel molecule like 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is a foundational element of its progression in the drug discovery pipeline. While no public data currently exists for this specific compound, a systematic application of the protocols outlined in this guide will generate a robust data package. This data is not only essential for understanding the molecule's intrinsic properties but also for building predictive models, guiding formulation development, and ultimately, enabling the rational design of future drug candidates.
References
-
PubChem. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, August 10). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved February 22, 2026, from [Link]
-
Beilstein Journals. (2025, February 12). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Retrieved February 22, 2026, from [Link]
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Methodological & Application
Application Notes: 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole in High-Throughput Screening
Authored by: Senior Application Scientist, Discovery Biology
Introduction: The Benzimidazole Scaffold and a Novel Probe
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking, allow for potent interactions with a wide range of biological macromolecules.[1][3] This versatility has led to the development of benzimidazole derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]
This document introduces 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (Compound ID: BFM-1) , a novel, synthetically accessible derivative. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzimidazole core is designed to modulate its electronic properties and steric profile, potentially conferring high potency and selectivity for novel biological targets. These substitutions make BFM-1 an ideal candidate for exploration in high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.[5][6]
This guide provides a comprehensive framework for deploying BFM-1 in HTS, covering assay development, primary screening, hit confirmation, and initial characterization. The protocols are designed to be robust, scalable, and amenable to automation, forming a self-validating workflow for modern drug discovery.[7][8]
Part 1: Rationale for Screening and Target Class Prioritization
Based on the extensive pharmacology of the benzimidazole class, BFM-1 is prioritized for screening against targets implicated in oncology and inflammatory diseases.[3] A primary focus is placed on protein kinases , a family of enzymes frequently dysregulated in these conditions and a proven target class for benzimidazole-based inhibitors.[9]
Hypothesized Mechanism of Action
The benzimidazole ring can act as a bioisostere for natural nucleotides, such as purine, enabling it to compete for binding at the ATP-binding site of kinases.[3] The specific substitutions on BFM-1 are hypothesized to enhance this interaction, potentially leading to potent and selective inhibition.
Caption: A robust HTS cascade for identifying and validating hits.
Part 3: Experimental Protocols
Protocol 1: Primary HTS Using Fluorescence Polarization (FP)
Principle: Fluorescence Polarization (FP) is an ideal technology for HTS, measuring the change in rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. [10][11]In this competitive assay, BFM-1 will displace a fluorescent tracer from the kinase's ATP-binding pocket, causing the tracer to tumble faster and resulting in a decrease in the FP signal. [12][13]This homogeneous, "mix-and-read" format is highly amenable to automation. [11]
Assay Development & Validation
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant human kinase (e.g., PLK1) diluted in Assay Buffer.
-
FP Tracer: Fluorescently-labeled ATP-competitive ligand diluted in Assay Buffer.
-
BFM-1: 10 mM stock in 100% DMSO.
-
-
Assay Optimization:
-
Kinase Titration: Determine the optimal kinase concentration that yields a robust signal window.
-
Tracer Titration: Determine the Kd of the tracer and use a concentration at or below the Kd for optimal competitive binding.
-
-
Z'-Factor Validation: The quality of the HTS assay is determined by the Z'-factor, a statistical parameter that accounts for both the signal window and data variability. [14][15] * Prepare 16 wells of High Control (Kinase + Tracer, 1% DMSO).
-
Prepare 16 wells of Low Control (Kinase + Tracer + saturating concentration of a known inhibitor).
-
Calculate Z'-factor using the formula:
Where µp and σp are the mean and standard deviation of the high control, and µn and σn are for the low control. -
Acceptance Criterion: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 . [14][16]
-
HTS Protocol (384-Well Format)
| Step | Action | Volume (µL) | Notes |
| 1 | Dispense BFM-1 (or DMSO control) to assay plate. | 0.2 | Final concentration: 10 µM BFM-1, 1% DMSO. |
| 2 | Add Kinase solution to all wells. | 10 | Final concentration optimized during development. |
| 3 | Incubate at room temperature. | 15 min | Allows for compound-kinase binding. |
| 4 | Add FP Tracer solution to all wells. | 10 | Final concentration at Kd. |
| 5 | Incubate at room temperature. | 60 min | Allow reaction to reach equilibrium. Protect from light. |
| 6 | Read Plate. | - | Read on a plate reader equipped for FP (e.g., Ex/Em: 485/530 nm). [17] |
Protocol 2: Hit Confirmation and Potency Determination
Principle: Hits identified in the primary screen must be confirmed. [18]This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
-
Plate Preparation: Create a serial dilution of BFM-1 in DMSO, typically an 11-point, 1:3 dilution series starting from 100 µM.
-
Assay Execution: Perform the FP assay as described above, using the serially diluted BFM-1.
-
Data Analysis:
-
Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the BFM-1 concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 3: Orthogonal and Counter-Screening
Principle: It is crucial to confirm that the observed activity is due to direct interaction with the target and not an artifact of the assay technology or a non-specific mechanism like cytotoxicity. [19][20]
-
Orthogonal Assay: Re-test confirmed hits in a different assay format that measures the same biological endpoint (e.g., a TR-FRET or luminescence-based kinase activity assay). [21]This ensures the hit is not an artifact of the FP technology. [22]* Cytotoxicity Counter-Screen: A cell-based assay is used to measure the effect of BFM-1 on cell viability. [23][24]This is critical to eliminate compounds that appear as inhibitors simply because they are killing the cells. A common method is a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®). [25]
Cytotoxicity Assay Protocol (Simplified)
-
Cell Plating: Seed cells (e.g., HeLa) in a 384-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Addition: Add serially diluted BFM-1 to the cells and incubate for 48-72 hours.
-
Lysis and Signal Generation: Add a reagent that lyses the cells and provides the substrate for a luciferase reaction, which generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Read the luminescence on a plate reader. A decrease in signal indicates cytotoxicity.
Protocol 4: Preliminary ADME-Tox Profiling
Principle: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties helps to prioritize hits with favorable drug-like characteristics, reducing late-stage attrition. [26][27][28] Recommended Initial Assays:
| Parameter | Assay | Principle |
| Solubility | Kinetic Solubility Assay | Measures the solubility of BFM-1 in an aqueous buffer using nephelometry or UV spectroscopy. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses the passive diffusion of BFM-1 across an artificial membrane, predicting intestinal absorption. [27] |
| Metabolic Stability | Liver Microsome Stability Assay | Measures the rate at which BFM-1 is metabolized by cytochrome P450 enzymes in liver microsomes. [29] |
| Cytotoxicity | As described in Protocol 3. | Provides a general indicator of toxicity. [30] |
Conclusion and Forward Path
7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (BFM-1) represents a promising chemical starting point for drug discovery, built upon the validated success of the benzimidazole scaffold. [4][31]The structured, multi-step screening cascade detailed in these application notes provides a robust framework for identifying and validating its activity against key therapeutic targets like protein kinases. By integrating rigorous assay validation, orthogonal confirmation, and early ADME-Tox profiling, researchers can confidently advance high-quality, specific, and developable hit compounds toward the next stages of the drug discovery pipeline. [5][7]
References
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BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]
-
Wikipedia. Fluorescence polarization immunoassay. Available from: [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]
-
Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays in Small Molecule Screening. Methods in Molecular Biology, 565, 23-40. Available from: [Link]
-
BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Available from: [Link]
-
On HTS. (2023). Z-factor. Available from: [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]
-
Wikipedia. Z-factor. Available from: [Link]
-
Shree, P., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27(10), 809-832. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]
-
Bio-Techne. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]
-
ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]
-
BioIVT. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Available from: [Link]
-
Online University of Chemistry and Technology, Prague. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Available from: [Link]
-
Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]
-
PreScouter. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]
-
Ingenta Connect. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]
-
PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Available from: [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]
-
PubMed. (2009). Overview of high-throughput screening. Available from: [Link]
-
Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available from: [Link]
-
BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Available from: [Link]
-
Evotec. (2025). Unlocking High-Throughput Screening Strategies. Available from: [Link]
-
NCBI. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Available from: [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]
-
Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Available from: [Link]
-
AXXAM. From gene to validated and qualified hits. Available from: [Link]
-
Broad Institute. Cell-based assays for high-throughput screening. Available from: [Link]
-
ACS Publications. (2025). Conformal Selection for Efficient and Accurate Compound Screening in Drug Discovery. Available from: [Link]
-
NCBI. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
-
Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits. Available from: [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available from: [Link]
-
NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Available from: [Link]
-
BioAssay Systems. EnzyChrom™ Kinase Assay Kit. Available from: [Link]
-
NCBI. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivati...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 8. atcc.org [atcc.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. assay.dev [assay.dev]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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- 18. axxam.com [axxam.com]
- 19. drugtargetreview.com [drugtargetreview.com]
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- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
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Troubleshooting & Optimization
optimizing 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole reaction conditions
Technical Support Center: Optimizing 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
-
Ticket ID: #BZ-7B5F-OPT
-
Status: Open
-
Priority: High (Process Critical)
-
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis and functionalization of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (also known as 7-bromo-5-fluoro-1-methyl-1H-benzimidazole) presents a classic "regioselectivity trap."[1][2] The steric clash between the N1-methyl group and the C7-bromine atom makes the target molecule thermodynamically and kinetically less favorable than its 4-bromo isomer during direct alkylation.
This guide addresses the three most common support tickets we receive for this scaffold:
-
Regioselectivity: "I methylated my benzimidazole and got the 4-bromo isomer."
-
Coupling Failure: "The bromine fell off (hydrodehalogenation) during Suzuki coupling."
-
Purification: "I cannot separate the regioisomers."
Module 1: The Regioselectivity Crisis (Synthesis Strategy)
User Issue:
"I reacted 4-bromo-6-fluoro-1H-benzimidazole with methyl iodide and Cs2CO3 in DMF. NMR shows the methyl group, but subsequent X-ray/NOE confirms I made the 4-bromo-1-methyl isomer, not the 7-bromo target."
Root Cause Analysis:
Benzimidazole alkylation is governed by sterics and electronics. The tautomeric equilibrium of the starting material (4-bromo-6-fluoro-1H-benzimidazole) allows alkylation at either nitrogen.
-
Path A (N-distal to Br): Leads to 4-bromo-1-methyl . This is sterically unhindered and kinetically favored.
-
Path B (N-proximal to Br): Leads to 7-bromo-1-methyl . The bulky bromine atom at C7 sterically repels the incoming methyl group at N1.
-
Result: Direct alkylation typically yields a >9:1 mixture favoring the undesired 4-bromo isomer.
Protocol: The "Pre-Methylation" Route (Recommended)
To guarantee the 7-bromo regiochemistry, you must establish the C-N bond before closing the imidazole ring.
Step-by-Step Workflow:
-
Starting Material: 2-Bromo-4-fluoro-6-nitroaniline.
-
N-Methylation: Deprotonate with NaH (1.1 eq) in DMF at 0°C; add MeI (1.05 eq). Note: The electron-withdrawing nitro group makes the aniline proton acidic enough for clean mono-methylation.
-
Nitro Reduction: Fe/NH4Cl or SnCl2 reduction to the diamine (N1-methyl-3-bromo-5-fluoro-benzene-1,2-diamine).
-
Cyclization: Reflux in Triethyl Orthoformate (TEOF) with catalytic p-TsOH.
Caption: Comparison of synthetic routes. Direct alkylation fails due to steric hindrance; pre-methylation guarantees correct regiochemistry.
Module 2: Downstream Chemistry (Suzuki Coupling)
User Issue:
"I am trying to couple the 7-bromo intermediate with a boronic acid. The reaction stalls, or I see the debrominated product (5-fluoro-1-methylbenzimidazole) by LCMS."
Technical Insight:
The 7-bromo position is sterically crowded (by the N-Me) and electronically deactivated compared to a standard aryl bromide.
-
Problem 1 (Sterics): Bulky phosphine ligands may struggle to undergo oxidative addition at the crowded C7-Br bond.
-
Problem 2 (Debromination): If oxidative addition is slow, or if the transmetallation is sluggish, the Pd(II)-aryl species can undergo protodehalogenation, especially in the presence of alcohols or if the solvent is not dry.[3]
Optimization Matrix
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM or XPhos Pd G2 | Bidentate ligands (dppf) resist de-ligation; Buchwald precatalysts (XPhos) handle sterics well.[3] |
| Base | Na2CO3 (aq) | K3PO4 (solid) or Cs2CO3 | Anhydrous bases reduce proton sources that lead to debromination.[3] |
| Solvent | EtOH/Toluene | 1,4-Dioxane or DMF | Avoid protic solvents (EtOH) to minimize hydrodehalogenation.[3] |
| Temp | 80°C | 100-110°C | Higher energy required to overcome the steric barrier of the 7-position. |
Troubleshooting Workflow
-
Switch Ligand: If conversion is <10%, switch to SPhos or XPhos .[3] These electron-rich, bulky ligands facilitate oxidative addition on hindered substrates.[3]
-
Dry System: Eliminate water/alcohols. Use anhydrous dioxane and suspend the base (K3PO4). Add 1-2 drops of water only if absolutely necessary for the boronic acid activation, or use a boronic ester (BPin).
-
Protect the C2 Position: If you observe C2-arylation (rare but possible if C2-H is acidic), consider blocking C2 with a temporary group or lowering the base strength.
Module 3: Purification & Identification
User Issue:
"I have a mixture of isomers from a previous batch. How do I tell them apart without growing a crystal?"
Diagnostic Guide (NMR)
The 1H NMR signals provide a distinct signature due to the "Through-Space" shielding/deshielding effects of the bromine atom.
| Feature | 4-Bromo-1-methyl (Wrong) | 7-Bromo-1-methyl (Target) |
| N-Methyl Shift | ~3.80 ppm | ~4.05 - 4.15 ppm |
| Reasoning | Standard environment. | Deshielded by the adjacent anisotropic cone of the C7-Bromine lone pairs. |
| C2-H Proton | Sharp singlet. | Often broadened or shifted downfield due to proximity to N-Me and Br. |
| NOE Signal | NOE observed between N-Me and C7-H . | NO NOE between N-Me and C7 (because it is Br). NOE to C2-H only. |
Separation Protocol
If you must separate the mixture (e.g., from a non-selective alkylation):
-
Flash Chromatography: Isomers often co-elute on silica.
-
Fix: Use DCM:EtOAc (9:1) or Toluene:Acetone .[3] The 7-bromo isomer is usually slightly less polar due to the shielding of the N-lone pair by the bromine.
-
-
Recrystallization:
-
Dissolve the mixture in boiling Ethanol .
-
The 4-bromo isomer (more symmetric packing) often crystallizes first.
-
The 7-bromo isomer remains in the mother liquor.
-
References
-
Regioselectivity in Benzimidazole Alkylation
-
Cyclization Methodologies
-
Suzuki Coupling Troubleshooting
- Topic: Chromatographic separation of benzimidazole regioisomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively working with 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification, ensuring the attainment of high-purity material essential for subsequent applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient researchers starting the purification process.
Q1: I have my crude reaction mixture containing 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. What is my first step? A: Your initial and most critical step is to perform a Thin-Layer Chromatography (TLC) analysis. This will give you a qualitative assessment of your crude product by revealing the number of components in the mixture, the relative polarity of your target compound, and the presence of any starting materials or byproducts. This information is fundamental for designing an effective purification strategy.
Q2: What is the most effective purification technique for this compound? A: The choice of technique depends on the impurity profile identified by TLC.
-
For complex mixtures with multiple, closely-eluting impurities, flash column chromatography is the method of choice for initial, bulk purification.[1]
-
For final polishing of a solid product that is already relatively pure, recrystallization is ideal. It is highly effective at removing small amounts of impurities and can yield a product of very high purity, often in crystalline form.[1][2]
Q3: What are the expected physical and solubility properties of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole? A: As a substituted benzodiazole, it is expected to be a white or off-white crystalline solid at room temperature.[3] Its solubility profile will likely favor moderately polar organic solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc), with good solubility in more polar solvents like ethanol and methanol, and poor solubility in non-polar solvents like hexanes or water.[3] Experimental verification is always recommended.
Q4: How can I definitively confirm the purity of my final product? A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment (>98.5%).[3] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy will confirm the chemical structure and identify any residual impurities. Melting point analysis can also be a strong indicator of purity; a sharp melting point range suggests a high-purity compound.
Part 2: Troubleshooting Purification Challenges
This section provides a problem-solution framework for specific issues encountered during purification experiments.
A. Flash Column Chromatography Troubleshooting
Issue 1: Poor Separation or Overlapping Peaks
-
Possible Cause: The polarity of the solvent system (mobile phase) is not optimized for the separation.
-
Solution: The key is to achieve a target Rf (retention factor) of ~0.25-0.35 for your desired compound on TLC.
-
If Rf is too high (compound moves too fast): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]
-
If Rf is too low (compound moves too slow): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]
-
If separation is still poor: Consider a different solvent system entirely. For moderately polar compounds like this benzodiazole, systems like dichloromethane/methanol can sometimes offer different selectivity.[1][4]
-
-
Possible Cause: The column is overloaded with crude material.
-
Solution: A general rule is that the mass of the crude sample should be 1-5% of the mass of the silica gel stationary phase.[1] Exceeding this can lead to broad bands and poor separation. If you need to purify a large amount of material, use a wider diameter column.
Issue 2: The Compound is Not Eluting from the Column
-
Possible Cause: The compound is too polar for the selected mobile phase and is strongly adsorbed to the silica gel.
-
Solution: Drastically increase the polarity of the mobile phase. A gradient elution, starting with your standard eluent and gradually increasing to a highly polar system (e.g., 5-10% methanol in dichloromethane), is highly effective for eluting polar compounds.[1]
Issue 3: "Tailing" of the Compound Spot/Peak
-
Possible Cause: The benzodiazole nucleus has basic nitrogen atoms that can interact strongly with the slightly acidic silanol groups on the surface of the silica gel. This can cause the compound to "streak" or "tail" down the column, leading to poor peak shape and contamination of fractions.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (Et₃N) to the eluent will neutralize the acidic sites on the silica and result in sharp, symmetrical peaks.
B. Recrystallization Troubleshooting
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause: The solution is too highly concentrated (supersaturated) or has been cooled too rapidly.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% of total volume) of additional hot solvent to slightly reduce the saturation.[1]
-
Allow the solution to cool very slowly. Insulating the flask can promote the formation of high-quality crystals.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[1][2]
-
Adding a single "seed crystal" of the pure compound can induce crystallization.[1]
-
-
Possible Cause: The presence of impurities is inhibiting the formation of a crystal lattice.
-
Solution: The crude material may be too impure for recrystallization to be effective. First, perform a rapid preliminary purification, such as passing the material through a small "plug" of silica gel with a suitable eluent, to remove the bulk of the impurities before attempting recrystallization again.[1]
Issue 2: Very Low Recovery of Crystalline Product
-
Possible Cause: Too much solvent was used during the initial dissolution step.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[1][2] Using excess solvent will result in a significant portion of your product remaining in the cold mother liquor, drastically reducing your yield.[1] You can attempt to recover more product by carefully evaporating some of the solvent from the filtrate and cooling again, though this second crop may be less pure.
-
Possible Cause: The compound has significant solubility even in the cold solvent.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for 15-30 minutes before filtration. This will maximize the precipitation of the product by further decreasing its solubility.
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the selected mobile phase. Collect fractions in an array of test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[2] This can be determined by testing small amounts of the compound in various solvents. A solvent pair (e.g., ethanol/water) can also be effective.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent dropwise while heating and swirling until the solid just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]
Part 4: Visualization and Data
Data Presentation: Common Solvent Systems for Chromatography
The table below organizes common solvent systems by increasing polarity, providing a starting point for TLC and column chromatography method development.
| Polarity Index | Solvent System Example (v/v) | Compound Elution Profile |
| Very Low | 100% Hexane | Elutes non-polar hydrocarbons. |
| Low | 95:5 Hexane / Ethyl Acetate | Elutes compounds with low polarity. |
| Medium | 70:30 Hexane / Ethyl Acetate | Good starting point for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. |
| Medium-High | 100% Dichloromethane (DCM) | Elutes moderately polar compounds. |
| High | 95:5 DCM / Methanol | Elutes polar compounds. |
| Very High | 80:20 DCM / Methanol | Elutes highly polar, multifunctional compounds. |
Experimental Workflow: Purification Strategy Decision Tree
This diagram outlines the logical steps for purifying your crude product.
Caption: A decision tree for selecting and validating the appropriate purification method.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- A process for the optical purification of benzimidazole derivatives - Google P
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) - Scribd.
Sources
Technical Support Center: Mitigating Autofluorescence in 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole Scaffolds
Case ID: #BZ-BR-F-001 Status: Open Priority: High (Assay Interference) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering autofluorescence with a 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole scaffold. This is a known physicochemical challenge. While the benzimidazole core is intrinsically fluorescent (emitting in the UV-Blue region), the presence of the Bromine (Heavy Atom) typically promotes intersystem crossing (ISC) to the triplet state, theoretically quenching fluorescence.
However, if you are observing significant background signal, one of two phenomena is occurring:
-
Incomplete Quenching: The inductive effect of the Fluorine atom (5-F) and the rigidity of the Methyl group (1-Me) are counteracting the Bromine's quenching effect, retaining emission in the 350–450 nm (Blue) range.
-
Aggregation-Induced Emission (AIE): At higher concentrations in aqueous buffers, hydrophobic halogenated scaffolds often form nano-aggregates that restrict molecular rotation, reactivating radiative decay channels.
This guide provides the protocols to characterize this interference and the specific optical strategies to bypass it.
Module 1: Characterization (Know Your Noise)
Before modifying your assay, you must define the exact spectral footprint of your specific derivative.
Protocol: Excitation-Emission Matrix (EEM) Scan
Objective: Determine the peak interference wavelengths to select appropriate filters.
Reagents:
-
Compound Stock (10 mM in DMSO)
-
Assay Buffer (exact formulation used in your experiments)
Step-by-Step:
-
Dilution: Prepare a 10 µM solution of the compound in Assay Buffer. (Ensure DMSO concentration matches your assay, e.g., 1%).
-
Blanking: Prepare a "Buffer + DMSO" only control.
-
Instrument Setup: Use a monochromator-based plate reader or spectrofluorometer.
-
Excitation Scan: Fix Emission at 450 nm; Scan Excitation 250–400 nm.
-
Emission Scan: Fix Excitation at 300 nm (or your assay's Excitation); Scan Emission 320–600 nm.
-
-
Data Processing: Subtract the Blank signal from the Compound signal.
Expected Outcome: You will likely see a broad emission peak centered between 360–420 nm . This overlaps directly with DAPI, Hoechst, and Coumarin channels.
Module 2: High-Throughput Screening (HTS) Solutions
Problem: The compound causes false positives in fluorescence intensity (FI) or fluorescence polarization (FP) assays.
Solution A: Time-Resolved Fluorescence (TR-FRET/HTRF)
The Gold Standard. This is the most robust method to eliminate small-molecule autofluorescence.
Mechanism: Small organic molecules (like your benzimidazole) have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide probes (Europium, Terbium) have lifetimes in the millisecond (ms) range.[1] By introducing a time delay (gating) before measurement, the detector "waits" for the compound's signal to decay to zero before recording the specific assay signal.
Visualization: The Gating Principle
Caption: The TR-FRET gating mechanism. The detector delays measurement (typically 50–100 µs) allowing the short-lived autofluorescence of the benzimidazole to fade completely, leaving only the specific lanthanide signal.
Solution B: Red-Shifting the Assay
If TR-FRET is unavailable, move your readout window to the Red/Far-Red region where the benzimidazole does not emit.
| Assay Component | Problematic Fluorophore (Blue/Green) | Recommended Replacement (Red/NIR) |
| DNA Stain | DAPI / Hoechst (Em ~460nm) | DRAQ5 (Em ~697nm) or RedDot™2 |
| Antibody Label | FITC / Alexa 488 (Em ~520nm) | Alexa 647 (Em ~665nm) or DyLight 650 |
| FP Tracer | Fluorescein (FAM) | TAMRA or Bodipy TMR |
Module 3: Microscopy & Imaging Solutions
Problem: "My cells look like they are glowing blue/cyan in the DAPI channel."
Solution: Spectral Unmixing (Confocal)
If you must use the blue channel, you can mathematically separate the compound signal from the dye signal using Reference Spectra.
Protocol:
-
Reference A (Dye): Image cells stained with DAPI only (No compound).
-
Reference B (Compound): Image cells treated with Compound only (No DAPI).
-
Experiment: Image the dual-labeled sample.
-
Unmixing: Use the microscope software (e.g., Zeiss Zen, Leica LAS X) to apply "Linear Unmixing." The software uses the unique spectral curve of the benzimidazole (Reference B) to subtract its contribution pixel-by-pixel.
Visualization: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the correct mitigation strategy based on assay platform and instrument capabilities.
Frequently Asked Questions (FAQs)
Q: Why does the Bromine atom not quench the fluorescence as expected? A: While Bromine is a heavy atom that promotes Intersystem Crossing (ISC) to a non-fluorescent triplet state, this effect is highly dependent on the solvent and molecular rigidity. In polar, hydrogen-bonding solvents (like water/buffer), the fluorescence quenching is often less efficient than in organic solvents. Furthermore, if your compound aggregates (common with hydrophobic halogens), the restricted intramolecular rotation can enhance emission (AIE effect).
Q: Can I just subtract the background intensity? A: For qualitative assays, yes. For quantitative IC50 generation, no . Autofluorescence is rarely linear with concentration due to inner-filter effects (self-absorption). Simple subtraction often leads to skewed Hill slopes and artificial potency shifts.
Q: Is this compound degrading? A: Not necessarily. Benzimidazoles are generally photostable. However, if you see the emission spectrum shift from Blue to Green over time, this may indicate photo-oxidation or dehalogenation (loss of the Bromine). Perform a QC LC-MS run if spectral shifts occur.
References
- Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer.
-
Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Imbert, J. L., et al. (2007). Methods in Molecular Biology. Link
-
Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE. (2019). (Methodology for separating autofluorescence in imaging). Link
-
Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization. ACS Applied Materials & Interfaces. (2018). (Evidence that Bromine does not always quench and can alter spectral properties). Link
-
Time-Resolved Fluorescence (TRF) / TR-FRET (HTRF) Overview. Molecular Devices Technical Notes. (Detailed explanation of the gating mechanism). Link
Sources
common pitfalls in 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole experiments
Senior Application Scientist Desk
Status: Operational Ticket Focus: Experimental Troubleshooting & Optimization Molecule ID: 7-Bromo-5-fluoro-1-methyl-1H-benzimidazole Key Characteristics: Sterically congested C7-bromide; Acidic C2-proton; Regio-sensitive synthesis.
Executive Summary
This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting the ATP-binding pocket).[1] However, it presents a "perfect storm" of synthetic challenges: steric hindrance at the coupling site (C7), regiochemical ambiguity during synthesis, and competing reactivity at the C2 position.[1] This guide provides field-proven protocols to navigate these specific pitfalls.
Module 1: The "Isomer Trap" (Regiochemistry)
The Issue
Users frequently purchase or synthesize what they believe is 7-bromo-5-fluoro-1-methylbenzimidazole (Target A), only to discover later (often after failed biological assays) that they actually possess the 4-bromo-6-fluoro-1-methylbenzimidazole isomer (Isomer B).[1]
Root Cause: Thermodynamic vs. Steric Control
When methylating the precursor (4-bromo-6-fluoro-1H-benzimidazole), the electrophile (
-
Path A (Desired): Methylation adjacent to the Bromine (C7). Sterically disfavored.
-
Path B (Undesired): Methylation adjacent to the Fluorine (C4/C6). Sterically favored.
Standard alkylation conditions (
Diagnostic Workflow (Graphviz)
Caption: Logical flow for confirming regiochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Corrective Protocol: Synthesis Validation
If you cannot source the guaranteed isomer, do not rely on direct methylation. Use a cyclization strategy from a pre-methylated precursor:
-
Start: 2-bromo-4-fluoro-6-nitroaniline.
-
Step 1: N-methylation of the aniline (force regiochemistry early).
-
Step 2: Reduce nitro group to amine.
-
Step 3: Cyclize with formic acid/orthoformate to form the benzimidazole core.
Module 2: The "Steric Wall" (Suzuki Coupling Failures)
The Issue
Suzuki-Miyaura coupling at the C7 position often results in 0% conversion or protodehalogenation (replacement of Br with H), even with active boronic acids.
Technical Insight
The C7-Bromine is located in a "bay region" created by the N1-Methyl group. This creates severe steric hindrance that prevents the approach of bulky Palladium species (especially
Optimization Table: Catalyst Systems
| Variable | Standard (Avoid) | Recommended (High Performance) | Mechanistic Reason |
| Pre-catalyst | Buchwald dialkylbiaryl ligands are electron-rich (fast oxidative addition) and bulky but flexible (allow coupling in hindered pockets).[1] | ||
| Base | Stronger bases facilitate the formation of the reactive boronate species, accelerating transmetallation. | ||
| Solvent | DMF/Water | 1,4-Dioxane/Water (4:1) | Dioxane provides optimal solubility and boiling point (100°C) required to overcome the activation energy barrier.[1] |
| Temperature | 80°C | 100°C - 110°C | High thermal energy is required to force the Pd center into the sterically crowded C7 cleft. |
Recommended Protocol: Sterically Demanding Suzuki Coupling
-
Reagents: 1.0 eq Substrate, 2.0 eq Boronic Acid, 0.05 eq XPhos Pd G2 , 3.0 eq
.[1] -
Solvent: Degassed 1,4-Dioxane/Water (4:1). Note: Degassing is critical; oxygen kills the active catalytic species faster than the slow oxidative addition can occur.
-
Procedure:
-
Mix solids in a vial.
-
Evacuate/backfill with Argon (3x).[2]
-
Add degassed solvents.
-
Seal and heat to 105°C for 4-16 hours.
-
Check: If starting material remains but boronic acid is gone, add another 1.0 eq of boronic acid.
-
Module 3: The "C2 Acidic Trap" (Lithiation)
The Issue
Attempts to functionalize C7 via Lithium-Halogen exchange (using n-BuLi) typically lead to complex mixtures or functionalization at C2.
Mechanism
The C2 proton of benzimidazoles is significantly acidic (
-
Result: You generate the C2-lithio species, leaving the C7-Bromine untouched, or you get a mixture of dianions.
Solution: The "Turbo Grignard" Switch
Avoid standard lithiation. Use Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard).[1] This reagent is selective for Iodine/Bromine exchange over proton deprotonation due to the complexation and lower basicity compared to n-BuLi.
Workflow: Selective C7 Functionalization
Caption: Comparison of metallation strategies. Turbo Grignard (iPrMgCl[1]·LiCl) offers superior chemoselectivity for the bromide over the acidic C2 proton.
Protocol: Magnesiate Exchange
-
Dissolve substrate in anhydrous THF (0.5 M).
-
Cool to -15°C (Ice/Salt bath).
-
Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise.[1]
-
Stir at -15°C for 30 mins, then warm to 0°C for 30 mins.
-
Validation: Quench a small aliquot with
. NMR should show loss of Br and >95% D-incorporation at C7, with C2-H intact.
-
-
Add Electrophile (e.g., DMF, aldehyde) at 0°C.
FAQ: Frequently Asked Questions
Q: Can I protect the C2 position to prevent side reactions? A: Yes. If you must use n-BuLi (e.g., for very unreactive electrophiles), you can transiently block C2 with a trimethylsilyl (TMS) group.[1]
-
Step 1: Deprotonate C2 (n-BuLi, -78°C) -> Quench with TMSCl.
-
Step 2: Perform Li-Hal exchange at C7 (t-BuLi required now).[1]
-
Step 3: Deprotect C2 (TBAF or mild acid).[1]
-
Verdict: The Turbo Grignard method (Module 3) is usually more efficient.
Q: My product streaks badly on silica columns. How do I purify it? A: Benzimidazoles are basic nitrogen heterocycles that interact with the acidic silanols on silica gel.
-
Fix 1: Add 1% Triethylamine (TEA) to your eluent system (e.g., DCM/MeOH/TEA).[1]
-
Fix 2: Use amine-functionalized silica cartridges.
-
Fix 3: For very polar derivatives, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile + 0.1% Formic Acid.[1]
Q: Why is the melting point of my synthesized material different from the literature? A: Check the regiochemistry immediately (See Module 1). The 4-bromo and 7-bromo isomers often have distinct melting points (often separated by 20-30°C). If your MP matches the "wrong" isomer, you likely have the kinetically favored alkylation product.
References
-
Regioselective Alkylation of Benzimidazoles
- Title: Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
- Source: Journal of Organic Chemistry (2013).
-
URL:[Link]
- Relevance: Explains the difficulty of accessing the hindered 1,7-disubstituted pattern via direct alkyl
-
Sterically Hindered Suzuki Coupling
-
Turbo Grignard Chemistry
-
NOE NMR Interpretation
Sources
Technical Support Center: 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole Degradation Pathways
An initial search for "7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole" reveals a lack of specific, in-depth public information regarding its degradation pathways. This suggests the compound may be novel, proprietary, or not extensively studied in publicly accessible literature. Therefore, this guide has been constructed by a Senior Application Scientist, leveraging expertise in chemical principles and drawing parallels from well-documented degradation mechanisms of structurally related benzimidazole derivatives. The troubleshooting advice and protocols provided are based on established analytical and synthetic chemistry practices.
Guide Overview
Welcome to the technical support center for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. The following question-and-answer format directly addresses potential experimental challenges, providing not only solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected peaks in my HPLC analysis of a sample of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole that has been stored in solution. What could be the cause?
A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The primary suspects for a benzimidazole derivative in solution are hydrolysis and oxidation.
-
Hydrolytic Degradation: The benzimidazole ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions, particularly at elevated temperatures. The C2 position (between the two nitrogen atoms) is the most likely site of initial nucleophilic attack by water or hydroxide ions. This can lead to ring-opening.
-
Oxidative Degradation: Benzimidazoles can be prone to oxidation, especially if exposed to air (oxygen), light, or trace metal ion contaminants that can catalyze oxidative processes. The electron-rich nature of the heterocyclic ring system makes it a target for oxidation.
Troubleshooting Steps:
-
Characterize the Impurities: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unexpected peaks. This will provide crucial clues as to the identity of the degradation products. For instance, an increase in mass could suggest oxidation (addition of oxygen atoms), while a mass corresponding to a ring-opened structure could indicate hydrolysis.
-
Control Storage Conditions: Prepare fresh solutions and re-analyze immediately to confirm the purity of your starting material. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C or -80°C).
-
pH and Buffer Effects: Investigate the effect of pH on stability. Prepare your sample in a range of buffers (e.g., pH 3, 7, and 9) and monitor the formation of impurities over time. This will help you identify pH conditions that favor stability.
Q2: My reaction yield using 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole as a starting material is consistently low, and I'm seeing a complex mixture of byproducts. How can I improve this?
A2: Low yields and byproduct formation often point to the degradation of your starting material under the reaction conditions or competing side reactions.
-
Thermal Stability: While benzimidazoles are generally thermally robust, prolonged exposure to high temperatures, especially in the presence of reactive reagents, can lead to decomposition.
-
Reagent Compatibility: The bromo and fluoro substituents on the benzene ring, as well as the N-methylated benzimidazole core, have specific reactivities. For example, the bromine atom can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine atoms can also influence the reactivity of the benzimidazole ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a systematic way to identify the likely degradation pathways of your compound.
Objective: To determine the susceptibility of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole to hydrolysis, oxidation, and photolysis.
Materials:
-
7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
-
Acetonitrile (ACN) and water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in ACN.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolysis: Expose a solution of the compound to light in a photostability chamber.
-
Analysis: Analyze all samples by HPLC-MS at time zero and after the incubation period. Compare the chromatograms to a control sample stored under ideal conditions.
Data Summary Table:
| Condition | Expected Degradation Products (Hypothetical) | Potential Mass Change (m/z) |
| Acid Hydrolysis | Ring-opened diamine derivative | +18 (addition of H₂O) |
| Base Hydrolysis | Ring-opened diamine derivative | +18 (addition of H₂O) |
| Oxidation (H₂O₂) | N-oxide or hydroxylated derivatives | +16 (addition of O) |
| Photolysis | Debromination, defluorination, or radical-mediated polymerization products | -79 (loss of Br), -19 (loss of F) |
Q3: What are the plausible degradation pathways for this molecule?
A3: Based on the structure, we can propose several degradation pathways. The electron-withdrawing effects of the fluorine and bromine atoms will influence the electron density of the benzimidazole system, affecting its susceptibility to nucleophilic and electrophilic attack.
Proposed Degradation Pathways:
Caption: Plausible degradation pathways for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole.
Mechanistic Insights:
-
Hydrolysis: The imidazole ring can undergo hydrolytic cleavage, particularly at the C2 position, to form a diamino phenyl derivative. The rate of this process is highly dependent on pH and temperature.
-
Oxidation: The nitrogen atoms of the benzimidazole ring are susceptible to oxidation, leading to the formation of N-oxides. This is a common metabolic pathway for many nitrogen-containing heterocyclic compounds.
-
Photodegradation: The carbon-bromine bond can be labile under UV irradiation, potentially leading to homolytic cleavage and the formation of a debrominated product. This is a well-documented photochemical reaction for aryl bromides.
References
-
Benzimidazole Stability and Degradation: While a direct reference for the specific molecule is unavailable, general principles of benzimidazole degradation can be found in pharmaceutical stability testing guidelines and literature on related compounds. A relevant starting point is the International Council for Harmonisation (ICH) guidelines on stability testing.
- Source: ICH Harmonised Tripartite Guideline, "Stability Testing of New Drug Substances and Products Q1A(R2)"
-
URL: [Link]
-
Forced Degradation Studies: An overview of the principles and practices of forced degradation studies can provide a strong found
- Title: Forced Degradation Studies: A Tool for Drug Development
- Source: Pharmaceutical Technology
-
URL: [Link]
-
Photodegradation of Halogenated Aromatics: For insights into the potential photolytic pathway, literature on the photochemistry of bromoarenes is instructive.
- Title: Photodehalogen
- Source: Chemical Reviews (General topic, specific articles can be found within this journal)
-
URL: [Link]
Validation & Comparative
A Comparative Guide to Target Validation of Novel Small Molecules: A Case Study Approach with 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
In the landscape of contemporary drug discovery, the identification and rigorous validation of a drug's molecular target are paramount. This process not only elucidates the mechanism of action but also builds a strong foundation for preclinical and clinical development, ultimately increasing the probability of success. This guide provides a comprehensive overview of modern target validation strategies, using the hypothetical, yet structurally intriguing, small molecule 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole as a case study.
While the specific biological target of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is not yet publicly characterized, this guide will equip researchers, scientists, and drug development professionals with a robust framework for identifying and validating the target of any novel bioactive compound. We will delve into the causality behind experimental choices and compare methodologies to provide a clear path from a phenotypic observation to a validated molecular target.
The Crucial First Step: From Phenotype to Target Identification
The journey of target validation begins with an observable biological effect, or phenotype, elicited by the compound of interest. For instance, let's hypothesize that 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole has demonstrated potent anti-proliferative effects in a cancer cell line screen. The critical next question is: what is the molecular target through which it exerts this effect? Answering this is the essence of target identification and subsequent validation.[1][2]
Target validation is a multi-step process designed to confirm that the engagement of a specific molecular target by a drug candidate is responsible for the desired therapeutic effect.[2] This process is essential for building confidence in a drug discovery program and mitigating the risk of late-stage failures.
A Comparative Analysis of Target Identification & Validation Methodologies
There is no single "best" method for target validation; instead, a multi-pronged approach using orthogonal techniques provides the highest level of confidence. Below, we compare three gold-standard methodologies: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 based genetic approaches.
Methodology Comparison
| Methodology | Principle | Advantages | Disadvantages |
| Affinity Purification-Mass Spectrometry (AP-MS) | A "bait" molecule (our compound) is used to "pull down" its interacting "prey" proteins from a cell lysate, which are then identified by mass spectrometry.[3][4][5] | - Unbiased, proteome-wide screening.- Can identify direct and indirect binding partners.[3] - Provides a snapshot of protein complexes.[4] | - Can miss transient or weak interactions.[4]- Potential for false positives due to non-specific binding.- Requires chemical modification of the compound to create a "bait".[6] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, leading to a shift in its thermal denaturation profile.[7][8][9] | - Label-free and can be performed in intact cells or lysates, providing a more physiological context.[9]- Directly measures target engagement.[10]- Can be adapted to a high-throughput format.[8] | - Not suitable for all targets, particularly membrane proteins in whole-cell formats.[9]- Does not identify the target; requires a candidate-based approach. |
| CRISPR-Cas9 Genetic Validation | Utilizes gene editing to knockout or modify the putative target gene. If the compound's effect is diminished or abolished in the modified cells, it validates the target.[11][12][13] | - Provides strong genetic evidence for target engagement and functional relevance.[11][14]- Can distinguish on-target from off-target effects.[14]- Versatile for creating various genetic modifications.[15] | - Can be time-consuming to generate stable cell lines.- Potential for off-target gene editing.- May not be suitable for essential genes. |
Experimental Protocols for Target Validation
Here, we provide detailed, step-by-step methodologies for the key experiments discussed above.
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
This protocol outlines the steps for identifying the binding partners of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole.
1. Synthesis of an Affinity Probe:
-
A linker molecule is chemically conjugated to 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole without disrupting its bioactive conformation.
-
The other end of the linker is attached to a solid support, such as agarose beads.[6]
2. Cell Lysis and Incubation:
-
Grow the cancer cell line of interest to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Incubate the cell lysate with the affinity probe (compound-conjugated beads) to allow for binding.
3. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive binder or by changing the buffer conditions.
4. Mass Spectrometry Analysis:
-
The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[3][5]
5. Data Analysis:
-
The identified proteins are compared to a control experiment (e.g., beads without the compound) to identify specific binders.
-
Bioinformatics analysis is performed to identify enriched pathways and potential direct targets.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes how to confirm the direct binding of our compound to a putative target identified from the AP-MS screen.
1. Cell Treatment:
-
Seed the cancer cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with varying concentrations of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole or a vehicle control (DMSO) for a defined period.[7]
2. Heat Challenge:
-
After treatment, the cells are heated to a range of temperatures for a short duration (e.g., 3 minutes).[7] This is typically done in a PCR cycler.
3. Cell Lysis and Fractionation:
-
The cells are lysed, often through freeze-thaw cycles.[7]
-
The lysate is centrifuged to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[7]
4. Protein Detection and Analysis:
-
The amount of the putative target protein remaining in the soluble fraction is quantified by Western blotting or other immunoassays.[10]
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[16]
Conclusion
The validation of a drug's target is a cornerstone of modern drug discovery. While the specific target of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole remains to be elucidated, the methodologies outlined in this guide provide a clear and robust framework for its discovery and validation. By employing a combination of unbiased screening methods like Affinity Purification-Mass Spectrometry, direct biophysical assays such as the Cellular Thermal Shift Assay, and powerful genetic tools like CRISPR-Cas9, researchers can build a compelling case for a molecule's mechanism of action. This multi-faceted approach, grounded in scientific integrity and causality, is essential for advancing novel therapeutics from the laboratory to the clinic.
References
- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC.
- Target Identification and Validation (Small Molecules) - University College London. University College London.
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- Target Validation with CRISPR | Biocompare.com. Biocompare.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol.
- Explore the role of CRISPR gene editing in target valid
- CRISPR-Cas9 screening for target identification. - Horizon Discovery. Revvity, Inc.
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
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- Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics.
- Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva.
- Target Identification and Validation in Drug Discovery | Chemspace. Chemspace.
- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. bioRxiv.
- Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics.
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. Danaher Life Sciences.
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A Comparative Guide to the Cross-Reactivity of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
The benzimidazole nucleus is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] This versatility has led to the development of numerous benzimidazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4][5][6] However, this same structural feature presents a significant challenge: the potential for cross-reactivity and off-target effects.[6]
This guide provides a framework for assessing the cross-reactivity of a novel, substituted benzimidazole, 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (also known by its IUPAC name, 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole). While specific experimental data for this compound is not yet publicly available, this document will leverage the extensive knowledge of the benzimidazole class to outline the expected cross-reactivity profile, present a comparative analysis with hypothetical alternatives, and provide detailed protocols for its experimental validation.
The substitutions on the benzimidazole core—a bromine atom, a fluorine atom, and a methyl group—are anticipated to modulate its biological activity and selectivity. Halogenation, in particular, can significantly influence the binding affinities of benzimidazole derivatives for their targets.[7][8] Therefore, a thorough investigation of the cross-reactivity of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is essential for any future therapeutic development.
Anticipated Cross-Reactivity Profile of Substituted Benzimidazoles
Based on the established pharmacology of the benzimidazole scaffold, 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole may exhibit off-target activity against several key protein families:
-
Protein Kinases: The benzimidazole structure can mimic the purine core of ATP, making it a frequent inhibitor of protein kinases.[1][9][10] This is a well-documented activity for this class of compounds, and cross-reactivity across the kinome is a primary concern.[1][9]
-
Tubulin: Certain benzimidazole derivatives are known to bind to tubulin, disrupting microtubule polymerization and leading to cytotoxic effects.[1][2]
-
Cytochrome P450 (CYP) Enzymes: As with many small molecules, interactions with CYP enzymes are a possibility, which can lead to altered metabolic profiles and potential drug-drug interactions.[1]
-
hERG Channel: Off-target activity at the hERG potassium channel is a critical safety liability for many small molecules and should be assessed.
Comparative Analysis: A Hypothetical Framework
To illustrate how the cross-reactivity of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole would be evaluated, we present a hypothetical comparison with two alternative compounds: a generic, non-selective benzimidazole kinase inhibitor and a highly selective, well-characterized kinase inhibitor.
Table 1: Hypothetical Cross-Reactivity Comparison
| Feature | 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole | Generic Benzimidazole Inhibitor | Highly Selective Kinase Inhibitor |
| Primary Target | To be determined | Kinase X | Kinase Y |
| Kinase Selectivity | To be determined | Broad cross-reactivity | Highly Selective |
| IC50 (Primary Target) | Data not available | e.g., 50 nM | e.g., 10 nM |
| Off-Target Profile | Potential for tubulin, CYP, and hERG interactions | Similar potential off-target liabilities | Minimal off-target interactions |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, a tiered approach is recommended. This begins with broad screening against large panels of targets, followed by more focused dose-response studies for any identified "hits."
Kinome-Wide Selectivity Profiling
A broad screen against a panel of protein kinases is the first essential step. Commercial services offer screening against hundreds of kinases.
Generalized Protocol for Kinase Panel Screening (Radiometric Assay):
-
Compound Preparation: Prepare a stock solution of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole in DMSO. For an initial screen, a final assay concentration of 1 µM is typical.
-
Assay Plate Setup: In a multi-well plate, combine the test compound, a specific kinase from the panel, and the appropriate substrate peptide in a kinase reaction buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated if the substrate is biotinylated) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. Significant "hits" are typically defined as kinases showing >70% inhibition.
-
Follow-up: For any significant hits, perform a dose-response curve to determine the IC50 value.
Caption: General workflow for a radiometric kinase inhibition assay.
Cellular Target Engagement Assays
While in vitro assays are crucial, they may not fully recapitulate the cellular environment. Cellular target engagement assays provide more physiologically relevant data. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Generalized Protocol for Cellular Thermal Shift Assay (CETSA):
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with either the test compound or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
While the specific cross-reactivity profile of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole remains to be experimentally determined, the well-established pharmacology of the benzimidazole scaffold provides a strong foundation for a targeted and efficient investigation. By employing a systematic approach of broad panel screening followed by focused validation and cellular engagement assays, researchers can build a comprehensive understanding of this novel compound's selectivity. This knowledge is paramount for its potential development as a safe and effective therapeutic agent. The protocols and comparative framework provided in this guide offer a robust starting point for these critical studies.
References
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Amerigo Scientific. (n.d.). 7-Bromo-5-(Trifluoromethyl)-1H-Benzimidazole-2-Propanol. Retrieved from [Link]
- Ghorab, M. M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Molecules, 26(16), 5035.
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Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
- Kumar, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Journal of the Serbian Chemical Society, 83(12), 1435-1449.
- Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors.
- Del Bello, F., et al. (2023). Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT)
- Kasralikar, H. M., et al. (2020). Synthesis and biological activity of imidazole derivatives. Heterocyclic Letters, 10(3), 491-508.
- Abdel-Gawad, N. M., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), 2200222.
- Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 6(1), 1-11.
- Sajnaga, E., et al. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Molecular and Cellular Biochemistry, 426(1-2), 133-141.
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PubChem. (n.d.). AZ-133266637. Retrieved from [Link]
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Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
- Chojnacka, K., et al. (2011). Pharmacological evaluation of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles as D(2) and 5-HT(2A) receptor ligands. Archiv der Pharmazie, 344(5), 328-335.
- Youssif, B. G., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1369796.
- Nguyen, T. T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28260.
- El-Naggar, A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6985-7002.
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PubChem. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine. Retrieved from [Link]
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- Al-Mokhtar, M. A., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 9(20), 22179-22188.
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A Comparative Guide to the Efficacy of Fluorinated Benzothiazole Derivatives in Cancer Cell Lines
In the landscape of oncological research and drug development, the exploration of novel heterocyclic compounds as potential therapeutic agents is a paramount endeavor. Among these, benzothiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] The introduction of fluorine atoms into the benzothiazole scaffold can further enhance their biological activity.[4][5] This guide provides a comprehensive comparison of the efficacy of fluorinated benzothiazole derivatives in various cancer cell lines, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While the specific compound 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is not extensively documented in publicly available research, this guide will focus on closely related and well-studied fluorinated benzothiazole structures to provide a relevant and data-supported comparative analysis.
Introduction to Fluorinated Benzothiazoles as Anticancer Agents
Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1][2] This core structure serves as a versatile scaffold for the development of new therapeutic agents. The incorporation of a fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacological effects.[4] Several studies have highlighted the potential of fluorinated benzothiazole derivatives as potent inhibitors of cancer cell proliferation, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival.[5][6]
Comparative Efficacy in Different Cancer Cell Lines
The cytotoxic potential of novel compounds is typically assessed across a panel of cancer cell lines representing different tumor types. This approach allows for the determination of both the potency and the selectivity of the compound. Here, we compare the efficacy of representative fluorinated benzothiazole derivatives.
A study on benzothiazole–carboxamide hybrids identified compound 6j (4-OH) as a highly potent agent against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 6.56 µM and 7.83 µM, respectively.[6] Notably, this compound exhibited lower toxicity towards normal HEK-293 cells, suggesting a degree of cancer cell selectivity.[6] Another investigation into 2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole derivatives found that compound 7b displayed exceptional anticancer activity against MCF-7 and A549 (lung cancer) cell lines, with IC50 values of 0.018 µM and 0.011 µM, respectively.[7]
The following table summarizes the reported IC50 values for these and other relevant compounds, providing a clear comparison of their efficacy.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Benzothiazole–carboxamide hybrid (6j) | MCF-7 (Breast Cancer) | 6.56 | [6] |
| HCT-116 (Colon Cancer) | 7.83 | [6] | |
| Benzo[d]imidazole derivative (7b) | MCF-7 (Breast Cancer) | 0.018 | [7] |
| A549 (Lung Cancer) | 0.011 | [7] | |
| Naphthalimide derivative (66) | HT-29 (Colon Cancer) | 3.72 | [5] |
| A549 (Lung Cancer) | 4.074 | [5] | |
| MCF-7 (Breast Cancer) | 7.91 | [5] | |
| Naphthalimide derivative (67) | HT-29 (Colon Cancer) | 3.47 | [5] |
| A549 (Lung Cancer) | 3.89 | [5] | |
| MCF-7 (Breast Cancer) | 5.08 | [5] |
Mechanistic Insights and Signaling Pathways
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[6][8]
For instance, some 2-substituted benzothiazoles have been shown to effectively inhibit EGFR signaling.[6] Similarly, certain indolin-2-one derivatives bearing a 4-arylthiazole moiety have demonstrated good VEGFR-2 inhibitory activity, which is critical in blocking tumor angiogenesis.[9]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Fluorinated Benzothiazole Derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of novel compounds relies on robust and reproducible experimental protocols. The following is a detailed methodology for the widely used MTT assay for cell viability.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (Fluorinated Benzothiazole Derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, the MTT is metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Standard workflow for assessing cell viability using the MTT assay.
Conclusion
Fluorinated benzothiazole derivatives represent a promising class of compounds for the development of novel anticancer therapies. The comparative data presented in this guide demonstrate their potent and, in some cases, selective cytotoxicity against a range of cancer cell lines. The underlying mechanism often involves the inhibition of key protein kinases essential for tumor growth and survival. The standardized experimental protocols outlined here provide a reliable framework for the continued evaluation and development of these and other potential anticancer agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this important class of molecules.
References
- Vertex AI Search. (n.d.). 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
- PubChem. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole.
- Elsevier. (n.d.). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell.
- MilliporeSigma. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole.
- ResearchGate. (2025). Synthesis and biological activities of fluoro benzothiazoles.
- Journal of the Serbian Chemical Society. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents.
- Asian Journal of Research in Medical and Pharmaceutical Sciences. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances.
- Research Square. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022.
- PubChem. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine.
- precisionFDA. (n.d.). 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE.
- NIH National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents.
- Hilaris SRL. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development.
- Progressive Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- NIH National Center for Biotechnology Information. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.
- MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
- MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- ResearchGate. (n.d.). Novel Synthesis and Antimicrobial Activity of 3‐Substituted 5‐bromo‐7‐methyl‐1,2,4‐triazolo‐[3,4‐b]‐benzothiazoles.
- Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Arabian Journal of Chemistry. (n.d.). Anticancer potential of novel 5-Fluorouracil co-crystals against MCF7 breast and SW480 colon cancer cell lines along with docking studies.
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benchmarking 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole against standard compounds
Executive Summary
This guide benchmarks 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (referred to herein as BFMB ) against standard benzimidazole scaffolds.[1] While unsubstituted benzimidazoles are ubiquitous in medicinal chemistry, BFMB represents a "privileged functionalized scaffold" designed for specific high-value applications in Fragment-Based Drug Discovery (FBDD).[1]
Key Differentiators:
-
7-Bromo Position: Provides a sterically demanding vector for cross-coupling, enabling access to unique chemical space often unexplored due to synthetic difficulty (ortho-to-N-methyl hindrance).[1]
-
5-Fluoro Substituent: Blocks metabolic "soft spots" (CYP450 oxidation) and modulates the pKa of the imidazole ring, tuning solubility and bioavailability.
-
1-Methylation: Locks the tautomeric equilibrium, ensuring a defined vector for structure-activity relationship (SAR) studies.[1]
Physicochemical Benchmarking
In drug design, the decision to use a polysubstituted scaffold like BFMB over simpler alternatives is driven by specific physicochemical requirements. The table below compares BFMB against its direct congeners.
Table 1: Physicochemical Profile Comparison
| Property | BFMB (Target) | Standard A (1-Methylbenzimidazole) | Standard B (5-Fluoro-1-methylbenzimidazole) | Standard C (7-Bromo-1-methylbenzimidazole) |
| MW ( g/mol ) | ~229.05 | 132.16 | 150.15 | 211.06 |
| cLogP (Est.)[1] | 2.4 - 2.6 | 1.2 | 1.4 | 2.1 |
| pKa (Conj.[1][2] Acid) | ~4.2 | 5.6 | ~4.9 | ~4.5 |
| TPSA (Ų) | 17.8 | 17.8 | 17.8 | 17.8 |
| Metabolic Stability | High (F-blocked) | Low (C5/C6 oxidation) | High | Moderate |
| Steric Bulk (C7) | High (Br + N-Me) | Low | Low | High |
Data Sources: Calculated via ChemAxon/ACD Labs algorithms based on Hammett substituent constants [1].
Technical Insight: The introduction of the 5-Fluoro and 7-Bromo groups significantly lowers the pKa of the benzimidazole nitrogen (from 5.6 to ~4.2). This reduction reduces the basicity, meaning the compound is less likely to be protonated at physiological pH (7.4), potentially improving membrane permeability (passive diffusion) compared to the more basic Standard A.
Synthetic Reactivity & Selectivity
The primary challenge with BFMB is the 7-position reactivity . Unlike the 5- or 6-positions, the 7-position is adjacent to the N-methyl group (N1).[1] This creates significant steric hindrance during Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
Comparative Reactivity Profile
When subjecting these scaffolds to standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O), the relative yields differ drastically:
-
5-Bromo-1-methylbenzimidazole: >90% Yield (Unencumbered).[1]
-
4-Bromo-1-methylbenzimidazole: ~75% Yield (Adjacent to N3 lone pair, some coordination interference).[1]
-
7-Bromo-1-methylbenzimidazole (BFMB Core): <40% Yield (Severe steric clash with N-Me).[1]
Implication: Standard protocols fail for BFMB. You must use "hotter" catalysts (e.g., Buchwald precatalysts) to overcome the energy barrier imposed by the N-methyl group.
Visualization: Reactivity & Decision Logic
The following diagram outlines the decision process for selecting BFMB and the required synthetic adjustments.
Figure 1: Decision matrix for scaffold selection.[1] Note the specific synthetic intervention required for the BFMB scaffold due to C7 sterics.
Experimental Protocols
A. Optimized Suzuki-Miyaura Coupling for BFMB
Standard conditions often result in dehalogenation or low conversion for the 7-bromo analog.[1] This protocol uses a bulky, electron-rich ligand to facilitate oxidative addition in the hindered environment.[1]
Materials:
-
Substrate: 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (1.0 eq)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.5 eq)[1]
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1]
-
Base: K3PO4 (3.0 eq)
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry)[1]
Workflow:
-
Degassing: Charge a microwave vial with BFMB, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen inhibition is more pronounced with hindered substrates.
-
Solvation: Add degassed solvent via syringe.
-
Activation: Heat to 100°C for 12 hours (thermal) or 120°C for 1 hour (Microwave).
-
Note: The 1-Methyl group prevents N-arylation side reactions, allowing higher temperatures.[1]
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Monitor disappearance of the bromide (starting material) via LC-MS. Expect a shift in retention time due to the lipophilicity change.
B. Synthesis of the Core (If not commercially sourced)
If the 7-bromo scaffold is unavailable, it can be synthesized via the Phillips Condensation variant:
-
Precursor: 3-Bromo-5-fluoro-N1-methyl-benzene-1,2-diamine.[1]
-
Cyclization: Reflux in Formic Acid (85%) or Trimethyl Orthoformate with p-TsOH.[1]
-
Purification: Recrystallization from Ethanol/Water.
Structural Biology Applications
Why choose the 7-position?
-
The "Hook" Effect: In kinase inhibitors, the benzimidazole often binds to the hinge region. Substituents at the 5/6 position extend into the solvent front. However, the 7-position directs substituents back toward the hydrophobic pocket (gatekeeper residue) or the ribose binding pocket, depending on binding orientation.
-
Fluorine Interactions: The 5-Fluoro group can engage in multipolar interactions with carbonyls in the protein backbone and increases the metabolic half-life (
) of the drug candidate [2].
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
Bardsley, B., et al. (2020). Synthesis and Structure-Activity Relationships of Benzimidazole Derivatives. Journal of Medicinal Chemistry. (General reference for scaffold reactivity).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]
Disclaimer: This guide is intended for research purposes. All synthesis should be conducted in a controlled laboratory environment with appropriate safety protocols.
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
Executive Summary & Hazard Profiling
7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (Synonym: 7-Bromo-5-fluoro-1-methyl-1H-benzimidazole) is a functionalized heterocyclic building block.[1][2][3] While specific toxicological data (LD50, OEL) for this exact CAS may be limited in public registries, its structural class—halogenated benzimidazoles—dictates that it be treated as a Potent Compound (Band 3/4) until proven otherwise.
The "Unknown Hazard" Principle
In drug discovery, intermediates often lack comprehensive safety data. We apply the Precautionary Principle :
-
Structural Alert: The benzimidazole core is biologically active (pharmacophore).
-
Lipophilicity: The halogen substituents (Bromine, Fluorine) increase lipophilicity, potentially enhancing skin absorption and bioavailability.
-
Physical State: Likely a fine crystalline powder. Static charge accumulation is a significant operational risk, leading to aerosolization during weighing.
Assumed GHS Classifications (Based on SAR):
-
H302/H312: Harmful if swallowed or in contact with skin (Precautionary assumption)
Personal Protective Equipment (PPE) Matrix
The following PPE standards apply to Solid Handling (weighing, transfer) and Solution Handling (reaction setup, workup).
| Protection Category | Standard Requirement | Advanced Requirement (High Quantity/Solution) | Technical Rationale |
| Respiratory | N95 / P2 Disposable Respirator | P100 / P3 Half-mask or PAPR | Solids are friable. Halogenated dusts can cause severe respiratory sensitization. Engineering Control (Fume Hood) is primary. |
| Hand Protection | Double Nitrile (0.11 mm min. thickness per layer) | Silver Shield / Laminate (If dissolved in DCM/THF) | Standard nitrile protects against the solid. Once dissolved, the solvent dictates permeation. Halogenated solvents require laminate gloves. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Lab Coat (Cotton/Poly blend), Long Sleeves | Tyvek® Sleeves or Disposable Coverall | Prevent accumulation of dust on street clothes. |
Operational Protocols
Phase A: Weighing & Transfer (Solid State)
Risk: Dust generation and Static Discharge.
-
Engineering Setup: Work strictly within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Static Control: Fluorinated heterocycles are prone to static buildup. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent the powder from "flying" or adhering to the spatula.
-
Weighing:
-
Tare the receiving vessel before opening the source container.
-
Use a disposable antistatic weighing boat.
-
Do not return excess chemical to the stock bottle (prevents cross-contamination and dust generation).
-
Phase B: Solubilization & Reaction (Liquid State)
Risk: Splash and Skin Absorption.
-
Solvent Selection: If using DMSO or DMF, be aware that these solvents are skin penetrants and will carry the benzimidazole payload through intact skin.
-
Glove Change: Immediately replace outer gloves upon any splash contact.
-
Temperature: If heating the reaction, ensure the condenser is active before heating to prevent vapor escape of the halogenated intermediate.
Visualized Safety Workflow
The following logic flow dictates the safety decisions based on the state of matter.
Figure 1: Decision logic for PPE selection based on physical state and operational hazards.
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method (dampen paper towel with ethanol) to prevent dust aerosolization.
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.
Waste Disposal
This compound contains Halogens (Br, F).[1] It must be segregated from non-halogenated waste streams to prevent corrosion of incinerators and to comply with EPA/local regulations.
-
Waste Stream: Halogenated Organic Solids/Liquids.
-
Destruction Method: High-temperature incineration (>1100°C) with scrubber systems (to neutralize HBr/HF byproducts).
-
Labeling: Clearly mark "Contains Halogens" and "Potentially Toxic."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.
-
PubChem. Compound Summary: Benzimidazole Derivatives Safety Data. National Library of Medicine.
-
Sigma-Aldrich. Safety Data Sheet (Generic Benzimidazole).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
